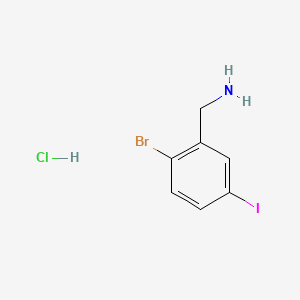

1-(2-Bromo-5-iodophenyl)methanamine hydrochloride

Description

1-(2-Bromo-5-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine salt with a molecular formula of C₇H₆BrIN·HCl (inferred from structural analogs in the evidence). It features a phenyl ring substituted with bromine (position 2) and iodine (position 5), linked to a methanamine group protonated as a hydrochloride salt.

Properties

Molecular Formula |

C7H8BrClIN |

|---|---|

Molecular Weight |

348.40 g/mol |

IUPAC Name |

(2-bromo-5-iodophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H7BrIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |

InChI Key |

FRZPZLBBDCCSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CN)Br.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-iodoaniline to form 2-bromo-5-iodoaniline. This intermediate is then subjected to a reductive amination reaction with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield 1-(2-Bromo-5-iodophenyl)methanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds. Palladium catalysts are typically employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organolithium reagents can yield various substituted phenylmethanamines.

Scientific Research Applications

1-(2-Bromo-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, leading to changes in cellular function. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride and related compounds:

Key Structural and Functional Differences

Halogen Substitution Patterns: The target compound’s ortho-bromo and meta-iodo substituents create a sterically crowded aromatic ring, which may hinder electrophilic substitution reactions compared to para-substituted analogs like 1-[(4-bromophenyl)methyl]imidazole derivatives . Iodine’s larger atomic radius (vs.

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) lower the pKa of the amine, increasing its acidity, whereas electron-donating groups (e.g., SMe in ) may stabilize the protonated amine. The trifluoromethyl group in induces strong inductive effects, making the compound more resistant to oxidation compared to halogenated phenyl derivatives.

The nitro group in allows for further functionalization (e.g., reduction to amine), whereas bromo/iodo groups in the target compound enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Pharmacological Relevance :

Biological Activity

1-(2-Bromo-5-iodophenyl)methanamine hydrochloride is a halogenated phenylamine compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and iodine substituents on the phenyl ring may influence its pharmacological properties, making it a candidate for various therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2680535-84-4 |

| Molecular Formula | C7H8BrIClN |

| Molecular Weight | 271.4 g/mol |

| Purity | ≥95% |

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes in biological systems. The halogen atoms can enhance binding affinity and selectivity for certain targets, potentially modulating pathways involved in cell signaling and metabolism.

Antimicrobial Properties

Research indicates that halogenated phenylamines exhibit significant antimicrobial activity. For example, compounds with similar structures have shown efficacy against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Halogenated compounds are often investigated for their anticancer properties. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further exploration due to the promising results observed with structurally similar compounds.

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several halogenated phenylamines, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Potential

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited an IC50 value of approximately 15 µM in MCF-7 cells, indicating significant cytotoxicity. Mechanistic studies suggested that the compound triggers apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenylamines is often influenced by their structural features. In the case of this compound:

- Bromine and Iodine Substituents : These halogens enhance lipophilicity and may improve receptor binding.

- Amino Group : The presence of the amino group can facilitate hydrogen bonding with biological targets, enhancing potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.